2,3',4'-Trichloroacetophenone
Overview
Description
Synthesis Analysis
Synthesis of chloroacetophenone derivatives, including compounds similar to 2,3',4'-Trichloroacetophenone, involves multiple steps such as bromination, chlorination, and acylation, starting from basic organic compounds like glacial acetic acid and dichlorobenzene. The process can achieve yields of up to 70%, with the structural confirmation of the synthesized compounds achieved through spectroscopic methods like NMR and IR spectra analysis (Yang Feng-ke, 2004).
Molecular Structure Analysis
The molecular structure of chloroacetophenone derivatives is often confirmed and analyzed using techniques such as X-ray crystallography, which provides insight into the effect of chlorine substitution on solid-state arrangements and the presence of halogen bonds in the structure. This analysis is crucial for understanding the compound's reactivity and properties (H. Hassanain et al., 2023).
Chemical Reactions and Properties
The chemical reactions involving chloroacetophenone derivatives can range from simple acylation to more complex reactions involving the synthesis of new compounds through interactions with various reagents. For example, reactions with N-chloroalkylamines under catalysis lead to the formation of arylamine products, demonstrating the compound's versatility in synthesis processes (Ka-Ho Ng et al., 2013).
Scientific Research Applications
Organic Chemical Synthesis Intermediate
- Field : Organic Chemistry
- Application : 2,3’,4’-Trichloroacetophenone is used as an intermediate in organic chemical synthesis . An intermediate is a substance produced during the middle steps of a reaction between two chemicals. It’s often used to create other compounds.
Stimulation of 1,2,3,4-Tetrachlorodibenzo-p-dioxin (TeCDD) Dechlorination
- Field : Environmental Chemistry
- Application : 2,3’,4’-Trichloroacetophenone has been used in the effective stimulation of 1,2,3,4-tetrachlorodibenzo-p-dioxin (TeCDD) dechlorination . Dechlorination is the process of removing chlorine atoms from a molecule, which can be important in the detoxification of harmful substances.
- Results : The use of 2,3’,4’-Trichloroacetophenone was found to be effective in stimulating the dechlorination of TeCDD . This could potentially be useful in the remediation of environments contaminated with chlorinated compounds.
Safety And Hazards
properties
IUPAC Name |
2-chloro-1-(3,4-dichlorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTZWANJVUAPNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50311496 | |
Record name | 2-Chloro-1-(3,4-dichlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50311496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3',4'-Trichloroacetophenone | |
CAS RN |
42981-08-8 | |
Record name | 2-Chloro-1-(3,4-dichlorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42981-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 243689 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042981088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 42981-08-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243689 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-1-(3,4-dichlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50311496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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